molecular formula C14H15NO3 B2990542 6-Methyl-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid CAS No. 1092288-97-5

6-Methyl-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B2990542
CAS No.: 1092288-97-5
M. Wt: 245.278
InChI Key: NYVQXNSADABIKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid is a quinoline derivative with a molecular formula of C11H9NO3. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and various industrial applications.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

  • Modern Methods: Advances in synthetic chemistry have led to more efficient routes, such as the Friedländer synthesis, which involves the condensation of o-aminoaryl ketones with carbonyl compounds under acidic conditions.

Industrial Production Methods: Industrial production typically involves large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The choice of solvent, temperature, and catalysts are optimized to maximize yield and purity.

Types of Reactions:

  • Oxidation: The quinoline core can undergo oxidation reactions to form various derivatives, such as quinone derivatives.

  • Reduction: Reduction reactions can convert quinoline derivatives to their hydroquinoline counterparts.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Reagents such as halogens (Cl2, Br2) and strong acids (HCl, H2SO4) are employed for substitution reactions.

Major Products Formed:

  • Oxidation: Quinone derivatives, hydroquinones.

  • Reduction: Hydroquinoline derivatives.

  • Substitution: Halogenated quinolines, alkylated quinolines.

Scientific Research Applications

Chemistry: Quinoline derivatives are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. Biology: They exhibit antimicrobial, antimalarial, and anticancer properties. Medicine: Quinoline derivatives are used in the development of drugs for treating infections, inflammation, and cancer. Industry: They are employed in the production of dyes, catalysts, and materials for electronic devices.

Comparison with Similar Compounds

  • Ciprofloxacin: A fluorinated quinolone used as an antibacterial agent.

  • Chloroquine: An antimalarial drug with a similar quinoline structure.

  • Quinone: A compound used in dyes and as an oxidizing agent.

Uniqueness: 6-Methyl-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity.

This compound's versatility and wide range of applications make it a valuable subject of study in both academic and industrial research.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

6-methyl-4-oxo-1-propylquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-3-6-15-8-11(14(17)18)13(16)10-7-9(2)4-5-12(10)15/h4-5,7-8H,3,6H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVQXNSADABIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.